5-Bromo-3-chloro-2-fluoropyridine
Overview
Description
5-Bromo-3-chloro-2-fluoropyridine is a halogenated pyridine derivative that has garnered interest in the field of medicinal chemistry due to its potential as a building block for the synthesis of various biologically active compounds. The presence of multiple halogens on the pyridine ring makes it a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of halogen-rich pyridine derivatives, including those related to 5-bromo-3-chloro-2-fluoropyridine, has been explored in several studies. For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a closely related compound, was achieved using halogen dance reactions, which are useful for creating pentasubstituted pyridines with desired functionalities . Another study described the efficient synthesis of a derivative, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is a moiety of a potent receptor antagonist, highlighting the compound's relevance in drug development .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed in various studies. For example, the crystal structure of a Schiff base compound derived from a bromo-chloro pyridine was determined, revealing a nearly coplanar arrangement of the benzene and pyridine rings, which could be indicative of the structural properties of similar halogenated pyridines .
Chemical Reactions Analysis
Chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine has been demonstrated, with different conditions leading to selective substitution at the bromide, chloride, or fluoro positions . This selectivity is crucial for the targeted synthesis of complex molecules. Additionally, the preparation of 5-brominated and 5,5'-dibrominated bipyridines and bipyrimidines from related bromo-chloro pyridine scaffolds has been developed, showcasing the reactivity of such compounds in forming metal-complexing molecular structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines are influenced by the nature and position of the halogen substituents. The analysis of vibrational spectra based on density functional theory calculations for halogen-substituted cytosines provides insights into the effects of different halogens on the vibrational frequencies, which could be extrapolated to understand the properties of 5-bromo-3-chloro-2-fluoropyridine . Furthermore, the immobilization of 2-chloro-5-bromopyridine on polystyrene demonstrates the compound's utility in solid-phase synthesis, which could be relevant for the development of pyridine-based libraries .
Scientific Research Applications
Chemoselective Functionalization
5-Bromo-3-chloro-2-fluoropyridine is a versatile compound in organic chemistry, particularly in the context of chemoselective functionalization. Researchers have explored its catalytic amination, demonstrating that specific conditions can lead to selective substitution at various positions on the pyridine ring. This selective functionalization is crucial for synthesizing diverse organic compounds, which can be pivotal in medicinal chemistry and material science (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Synthesis of Pentasubstituted Pyridines
5-Bromo-3-chloro-2-fluoropyridine serves as an intermediate in synthesizing complex molecular structures like pentasubstituted pyridines. These structures are significant in medicinal chemistry due to their potential as building blocks for developing new pharmaceuticals. The process involves halogen dance reactions, illustrating the compound's utility in creating functionally diverse pyridines (Wu, Porter, Frennesson, & Saulnier, 2022).
Creation of Structural Manifolds
The compound is also instrumental in creating structural manifolds from a common precursor. This involves transforming it into various substituted pyridines, which are then used to synthesize different pyridinecarboxylic acids and iodopyridines. Such transformations are vital in synthetic organic chemistry, offering pathways to synthesize a range of derivatives for research and industrial applications (Schlosser & Bobbio, 2002).
Versatile Synthesis of Disubstituted Pyridines
The compound's role extends to the versatile synthesis of disubstituted pyridines and pyridones, highlighting its importance in synthesizing complex organic molecules. Such syntheses are crucial for creating compounds with potential applications in drug discovery and development (Sutherland & Gallagher, 2003).
Applications in Radiosynthesis
5-Bromo-3-chloro-2-fluoropyridine is used in the radiosynthesis of fluoropyridines, which are essential in medical imaging techniques like Positron Emission Tomography (PET). This application underlines its role in developing advanced diagnostic tools and contributes to the field of nuclear medicine and radiopharmaceuticals (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).
properties
IUPAC Name |
5-bromo-3-chloro-2-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFN/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKLHBHJIBAXQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476612 | |
Record name | 5-Bromo-3-chloro-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70476612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-chloro-2-fluoropyridine | |
CAS RN |
38185-56-7 | |
Record name | 5-Bromo-3-chloro-2-fluoropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38185-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-chloro-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70476612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-3-chloro-2-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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